BenchChemオンラインストアへようこそ!

Falecalcitriol

VDR agonism transcriptional activation receptor binding affinity

Falecalcitriol is a superior VDR agonist for SHPT research. Its CYP24A1-resistant metabolite retains near-parental activity—a key advantage over calcitriol. In hemodialysis models, oral falecalcitriol achieves non-inferior iPTH suppression vs. IV calcitriol, eliminating IV access burdens. It also activates specific VDR mutants (e.g., I268T) where calcitriol fails. Available in high purity for discovery and translational studies.

Molecular Formula C27H38F6O3
Molecular Weight 524.6 g/mol
CAS No. 83805-11-2
Cat. No. B1672039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalecalcitriol
CAS83805-11-2
Synonyms1,25-dihydroxy-26,27-hexafluorocholecalciferol
26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
26,27-F6-1,25(OH)2-Vit D3
26,27-F6-1,25-dihydroxyvitamin D3
calcitriol hexafluoride
F(6)-1,25(OH)2 vitamin D3
F6-1,25(OH)2D3
falecalcitriol
hexafluorocalcitriol
ST 630
ST-630
Molecular FormulaC27H38F6O3
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1
InChIKeyXPYGGHVSFMUHLH-UUSULHAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Falecalcitriol (CAS 83805-11-2): A Hexafluorinated Vitamin D3 Analog with Extended In Vivo Duration for SHPT Management


Falecalcitriol (also known as Fulstan, Hornel, or 1,25(OH)2-26,27-F6-D3) is a synthetic hexafluorinated analog of calcitriol (1,25-dihydroxyvitamin D3), in which both methyl groups at C-26 and C-27 are substituted with trifluoromethyl moieties [1]. This compound acts as a vitamin D receptor (VDR) agonist and is primarily indicated for the treatment of secondary hyperparathyroidism (SHPT) in chronic kidney disease patients undergoing hemodialysis [2]. Falecalcitriol is currently marketed in Japan as an oral formulation, having received regulatory approval in 2001 [3]. The structural modification at the side chain confers altered metabolic processing via CYP24A1, resulting in a metabolite (23S-hydroxylated form) that retains significant biological activity, a property distinct from calcitriol whose 24-hydroxylation product is largely inactive [4].

Why Calcitriol, Alfacalcidol, or Maxacalcitol Cannot Be Interchanged with Falecalcitriol Without Consequence


Vitamin D3 analogs within the SHPT therapeutic class exhibit fundamentally different metabolic fates, receptor activation profiles, and clinical dosing requirements that preclude straightforward interchangeability. While calcitriol undergoes CYP24A1-mediated 24-hydroxylation to an inactive metabolite, falecalcitriol is instead metabolized at the C-23S position to yield a product that retains near-parental biological activity and resists further degradation [1]. This metabolic divergence translates into quantitative differences in transcriptional activation potency: falecalcitriol produces two- to fourfold greater VDR-mediated transcription than calcitriol despite exhibiting only one-third of its intestinal VDR binding affinity [2]. Clinically, direct crossover trials demonstrate that oral falecalcitriol achieves comparable PTH suppression to intravenous calcitriol but without inducing the significant bone metabolic marker changes observed with the intravenous comparator [3]. In head-to-head studies against alfacalcidol, falecalcitriol produces divergent directional changes in PTH percentage (−7.89% vs. +30.42%) under dose-titrated conditions [4]. These documented differences in metabolic handling, transcriptional efficacy, and clinical pharmacodynamics establish that substitution with alternative VDR agonists would yield non-equivalent therapeutic outcomes.

Falecalcitriol Procurement Evidence Guide: Quantifiable Differentiation from Calcitriol, Alfacalcidol, and In-Class Analogs


VDR Transcriptional Activation: Two- to Fourfold Greater Than Calcitriol Despite Lower Receptor Binding Affinity

Falecalcitriol demonstrates a distinctive VDR interaction profile characterized by a dissociation between binding affinity and transcriptional efficacy. In comparative binding assays using intestinal vitamin D receptor preparations, falecalcitriol exhibited approximately one-third the binding potency of calcitriol. However, in functional transcriptional activation assays, falecalcitriol produced two- to fourfold greater VDR-mediated gene transcription than calcitriol [1]. This uncoupling of binding affinity from functional output is further evidenced in mutant VDR studies: falecalcitriol stimulated dose-dependent transcriptional activation of the I268T mutant VDR, a variant associated with severe vitamin D-dependent rickets type II (VDDRII) that shows virtually no response to calcitriol [2].

VDR agonism transcriptional activation receptor binding affinity structure-activity relationship

Metabolic Fate: CYP24A1-Mediated 23S-Hydroxylation Yields Bioactive Metabolite Resistant to Further Inactivation

The metabolic processing of falecalcitriol by CYP24A1 (vitamin D 24-hydroxylase) diverges fundamentally from that of calcitriol. Calcitriol undergoes CYP24A1-catalyzed hydroxylation at the C-24 position, generating 1,24,25-trihydroxyvitamin D3 which is subsequently further metabolized to inactive calcitroic acid [1]. In contrast, falecalcitriol is hydroxylated by the same CYP24A1 enzyme at the C-23S position. Critically, this 23S-hydroxylated metabolite of falecalcitriol retains biological activity comparable to the parent compound and demonstrates resistance to further metabolic inactivation [2]. In vivo rat pharmacokinetic studies confirm that the 23S-hydroxylated form is the primary metabolite, and its continued bioactivity contributes to the extended duration of action observed with falecalcitriol [3].

CYP24A1 metabolism metabolic stability 23S-hydroxylation pharmacokinetic differentiation

PTH Suppression: Equivalent to Intravenous Calcitriol but Superior to Alfacalcidol in Head-to-Head Trials

In a randomized crossover trial comparing oral falecalcitriol versus intravenous calcitriol in 21 hemodialysis patients with moderate to severe SHPT, both treatments achieved comparable reductions in intact PTH over 12 weeks. Mean iPTH decrease was −200.1 ± 107.0 pg/mL with falecalcitriol versus −200.8 ± 114.9 pg/mL with intravenous calcitriol (p = 0.9895), demonstrating statistically equivalent PTH suppression between the oral analog and the intravenous gold standard [1]. In a separate crossover study against oral alfacalcidol, falecalcitriol demonstrated superior PTH suppression: under dose-titrated conditions designed to maintain baseline serum calcium, the percent change in PTH was −7.89% with falecalcitriol compared to +30.42% with alfacalcidol during period 1 analysis [2].

secondary hyperparathyroidism PTH suppression hemodialysis clinical trial

Bone Metabolism Markers: Attenuated Impact Compared to Intravenous Calcitriol at Equivalent PTH Suppression

Despite achieving equivalent PTH suppression to intravenous calcitriol, oral falecalcitriol exhibited a distinct pharmacodynamic profile with respect to bone metabolic markers. In the 12-week crossover trial, intravenous calcitriol treatment produced significant changes in both intact osteocalcin (a bone formation marker) and cross-linked N-telopeptide of type I collagen (NTX, a bone resorption marker) from baseline. In contrast, oral falecalcitriol treatment did not induce statistically significant changes in any measured bone metabolic marker parameter over the same 12-week treatment duration [1]. This differential effect on bone turnover occurs despite comparable reductions in serum iPTH, whole PTH, and comparable serum calcium and phosphate levels at the end of each treatment period [1].

bone turnover markers osteocalcin NTX pharmacodynamic differentiation

Long-Term Maintenance: Sustained iPTH Control Over 24 Months Without Escalating Calcium-Phosphorus Product

In a long-term clinical evaluation of falecalcitriol in hemodialysis patients with poorly controlled SHPT (where prior therapy with alfacalcidol or calcitriol had proven inadequate due to dose-limiting hypercalcemia and hyperphosphatemia), falecalcitriol administration maintained iPTH suppression for up to 24 months without producing a clear increase in the serum calcium × inorganic phosphorus (Ca × iP) product, serum iP, or alkaline phosphatase (ALP) levels [1]. The maintenance of iPTH control was achieved without the clear escalation in Ca × iP product that frequently limits dosing of conventional active vitamin D preparations in this patient population [2].

long-term efficacy calcium-phosphorus product sustained PTH suppression hemodialysis

Falecalcitriol Application Scenarios: Where Its Differentiated Profile Drives Scientific and Clinical Value


Secondary Hyperparathyroidism in Hemodialysis: Oral Alternative to Intravenous Calcitriol with Equivalent PTH Suppression

Oral falecalcitriol is indicated for moderate to severe SHPT in hemodialysis patients where intravenous calcitriol administration is logistically burdensome or patient compliance with IV regimens is challenging. Evidence from a randomized crossover trial demonstrates that oral falecalcitriol achieves iPTH reduction (−200.1 ± 107.0 pg/mL) statistically equivalent to intravenous calcitriol (−200.8 ± 114.9 pg/mL) over 12 weeks, with comparable serum calcium and phosphate endpoints [1]. This scenario is supported by the compound's ability to provide non-inferior PTH suppression via oral administration, eliminating the need for IV access and associated healthcare resource utilization while maintaining therapeutic equivalence.

VDDRII Cases with Calcitriol-Resistant VDR Mutations: Distinct VDR Activation Profile Enabling Response

Falecalcitriol demonstrates a distinct VDR activation profile that may confer therapeutic utility in vitamin D-dependent rickets type II (VDDRII) patients harboring specific VDR mutations. In transient expression assays using the I268T mutant VDR identified from severe VDDRII cases, calcitriol exhibited virtually no transcriptional activation, whereas falecalcitriol stimulated dose-dependent transcriptional activity [2]. This differential activation of mutant VDR isoforms suggests that falecalcitriol may be a candidate for VDR mutant screening and targeted therapy selection in VDDRII cases unresponsive to standard high-dose calcitriol regimens.

SHPT with Prior Alfacalcidol Inadequacy: Superior PTH Suppression Under Dose-Titrated Conditions

In hemodialysis patients with SHPT where alfacalcidol therapy yields suboptimal PTH control, falecalcitriol provides a documented efficacy advantage. A controlled crossover trial demonstrated that under dose-titrated conditions designed to maintain baseline serum calcium, falecalcitriol produced a −7.89% change in PTH while alfacalcidol resulted in a +30.42% change during the primary evaluation period [3]. This directional difference supports falecalcitriol as a more effective option for PTH suppression in patients failing to achieve target PTH reductions on alfacalcidol monotherapy.

Long-Term Maintenance Therapy: Sustained iPTH Control Without Progressive Ca × P Product Elevation

For chronic SHPT management where long-term maintenance of iPTH suppression is required, falecalcitriol has demonstrated sustained control for up to 24 months without clear escalation of the calcium-phosphorus product [4]. This application scenario addresses the clinical need in patients where conventional active vitamin D preparations become dose-limited due to progressive hypercalcemia or hyperphosphatemia. The 24-month durability data supports falecalcitriol selection for long-term maintenance protocols in hemodialysis-dependent chronic kidney disease patients requiring extended vitamin D analog therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Falecalcitriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.